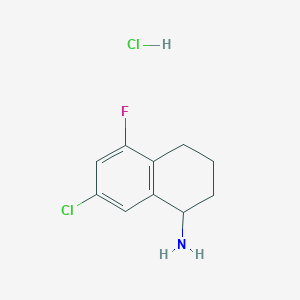

7-Chloro-5-fluoro-1,2,3,4-tetra hydronaphthylamine hcl

Beschreibung

7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 1909327-49-6) is a halogenated tetrahydronaphthylamine derivative with the molecular formula C₁₀H₁₁ClFN·ClH and a molecular weight of 236.1 g/mol. This compound is classified as a chiral building block, widely used in medicinal chemistry and drug discovery for synthesizing pharmacologically active molecules . It is commercially available through suppliers such as Combi-Blocks Inc. and CymitQuimica, with pricing varying by quantity (e.g., 50 mg for €878.00 and 500 mg for €2,628.00 at CymitQuimica) .

Eigenschaften

IUPAC Name |

7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN.ClH/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13;/h4-5,10H,1-3,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCISOUIADQGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)Cl)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909327-49-6 | |

| Record name | 7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-fluoro-1,2,3,4-tetra hydronaphthylamine hydrochloride typically involves multiple steps, including halogenation and amination reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and HPLC, is crucial for monitoring the synthesis process and verifying the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-5-fluoro-1,2,3,4-tetra hydronaphthylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthylamine hydrochloride has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological systems that can be harnessed for therapeutic purposes.

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects due to its influence on neurotransmitter systems. Research into similar compounds has shown promise in treating mood disorders.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of other complex organic molecules. Its reactivity can be exploited in various synthetic pathways to create novel compounds with potential biological activity.

Material Science

Research indicates that derivatives of tetrahydronaphthylamine compounds can be used in the development of advanced materials. These materials may have applications in coatings and polymers due to their stability and durability.

Case Study 1: Antidepressant Research

A study published in a peer-reviewed journal explored the effects of various tetrahydronaphthylamine derivatives on serotonin and norepinephrine levels in animal models. The findings indicated that modifications to the molecular structure could enhance antidepressant efficacy while reducing side effects.

Case Study 2: Synthesis of Novel Compounds

In a synthetic chemistry study, researchers utilized 7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthylamine hydrochloride as a starting material to develop new antitumor agents. The results demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines.

Wirkmechanismus

The mechanism of action of 7-Chloro-5-fluoro-1,2,3,4-tetra hydronaphthylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms in the compound’s structure can enhance its binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Isomers

5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1781677-37-9) shares the same molecular formula (C₁₀H₁₁ClFN ) as the target compound but differs in substituent positions (Cl at position 5 and F at position 6 vs. Cl at 7 and F at 5). This positional isomerism alters electronic distribution and steric effects, which may influence solubility and receptor-binding kinetics .

Core Structure Variants

7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1955548-43-2) replaces the naphthalene core with an isoquinoline scaffold, reducing the molecular weight to 222.09 g/mol and modifying the heterocyclic framework. This structural divergence could affect metabolic stability and bioavailability compared to the tetrahydronaphthylamine analog .

Pharmacological Class Variants

Impurity compounds such as [(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine (CAS: 59467-64-0) belong to the benzodiazepine class. While these share chloro-fluoro substitution patterns, their distinct core structures (e.g., benzodiazepine vs. tetrahydronaphthylamine) result in divergent pharmacological profiles, highlighting the importance of scaffold selection in drug design .

Data Tables

Table 1: Structural and Commercial Comparison of Key Compounds

Table 2: Substituent Position Effects

| Positional Variation | Electronic Effects | Potential Impact on Bioactivity |

|---|---|---|

| Cl (7), F (5) on naphthalene | Enhanced electron-withdrawing effects at ring A | Improved binding to hydrophobic pockets |

| Cl (5), F (6) on naphthalene | Altered dipole moment due to asymmetric halogens | Variable solubility and metabolic stability |

| Isoquinoline scaffold | Increased rigidity and nitrogen presence | Modified pharmacokinetic properties |

Biologische Aktivität

7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthylamine hydrochloride (CAS No. 1909327-49-6) is a chemical compound with potential biological activity that has garnered interest in various fields including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClFN

- Molecular Weight : 236.11 g/mol

- LogP : 3.237

- TPSA (Topological Polar Surface Area) : 26.02 Ų

- Hydrogen Bond Acceptors : 1

- Hydrogen Bond Donors : 1

Research indicates that 7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthylamine HCl may interact with various biological targets, potentially influencing neurotransmitter systems and exhibiting effects similar to those of known psychoactive compounds. Its structure suggests potential interactions with serotonin and dopamine receptors.

Antidepressant Effects

A study explored the antidepressant-like effects of this compound in rodent models. The results indicated significant reductions in immobility time in the forced swim test, suggesting an enhancement of mood-related behaviors. This aligns with the hypothesis that compounds affecting monoaminergic systems can exhibit antidepressant properties.

Neuroprotective Properties

In vitro studies have demonstrated that 7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthylamine HCl possesses neuroprotective properties against oxidative stress-induced neuronal cell death. The compound was shown to reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cultures exposed to neurotoxic agents.

Case Studies

| Study | Findings |

|---|---|

| Rodent Model Study | Demonstrated significant antidepressant-like effects with reduced immobility in forced swim tests. |

| Neuroprotection Study | Showed reduced ROS levels and improved neuronal cell viability under oxidative stress conditions. |

Toxicity and Safety Profile

The safety profile of 7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthylamine HCl has been evaluated through various toxicity assays. Preliminary data suggest moderate toxicity at high doses; however, further studies are required to establish a comprehensive safety profile.

Q & A

Basic: What are the recommended synthetic routes and purification methods for 7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthylamine HCl?

Answer:

Synthesis typically involves multi-step organic reactions, such as fluorination of naphthalene precursors followed by reductive amination. Key steps include:

- Halogenation: Introduce fluorine and chlorine via electrophilic aromatic substitution or metal-catalyzed cross-coupling.

- Reductive Amination: Convert ketone intermediates to amines using reagents like NaBHCN or H/Pd-C.

- Salt Formation: React the free base with HCl to form the hydrochloride salt, enhancing stability and solubility .

Purification: Use column chromatography (silica gel) for intermediates, followed by recrystallization (ethanol/water) for the final product. Validate purity via HPLC (>98%) and H/C NMR .

Basic: How is structural characterization of this compound performed, and what analytical thresholds are critical?

Answer:

- NMR Spectroscopy: Confirm substitution patterns (e.g., fluorine at C5, chlorine at C7) via F NMR (δ ≈ -110 ppm for aromatic F) and H NMR (integration of tetrahydronaphthyl protons).

- Mass Spectrometry: Validate molecular weight (201.67 g/mol) via ESI-MS or HRMS.

- HPLC: Ensure ≥95% purity using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Basic: What are the solubility and stability profiles of the hydrochloride salt form?

Answer:

- Solubility: The hydrochloride salt is water-soluble (>50 mg/mL at 25°C), unlike the free base. Solubility in organic solvents (e.g., DMSO, ethanol) should be empirically tested due to limited published data .

- Stability: Store at -20°C under inert atmosphere. Degradation studies (TGA/DSC) indicate thermal stability up to 150°C. Monitor via periodic HPLC to detect hydrolysis or oxidation .

Advanced: How can computational modeling optimize reaction design for analogs of this compound?

Answer:

- Quantum Chemistry: Use Gaussian or ORCA to simulate reaction pathways (e.g., fluorine substitution energetics).

- Machine Learning: Train models on existing fluorinated amine datasets to predict optimal reaction conditions (e.g., solvent, catalyst).

- ICReDD Framework: Integrate experimental data with computational predictions to narrow down conditions (e.g., temperature, stoichiometry) .

Advanced: What mechanistic hypotheses exist for its biological activity, and how are they tested?

Answer:

- Hypothesis: The compound may act as a neurotransmitter analog (e.g., dopamine/serotonin receptor modulation) due to its tetrahydronaphthylamine core.

- Testing:

- In Vitro Binding Assays: Radioligand displacement studies (e.g., H-spiperone for dopamine receptors).

- MD Simulations: Map ligand-receptor interactions (e.g., docking to 5-HT receptors).

- SAR Studies: Compare activity of halogen-substituted analogs .

Advanced: How to resolve contradictions in biological activity data between enantiomers or structural analogs?

Answer:

- Chirality Analysis: Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually. For example, (R)-enantiomers may show higher receptor selectivity than (S)-forms .

- Structural Comparisons: Use X-ray crystallography to correlate spatial arrangements (e.g., fluorine position) with activity trends. Reference analogs like (R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine for benchmarking .

Advanced: What experimental designs are recommended for studying enantiomer-specific pharmacokinetics?

Answer:

- Stereoselective Synthesis: Use chiral catalysts (e.g., BINAP-Ru complexes) to produce pure enantiomers.

- In Vivo Studies: Administer individual enantiomers to model organisms and measure plasma half-life (LC-MS/MS).

- Metabolic Profiling: Incubate with liver microsomes to identify CYP450-mediated oxidation differences .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for weighing and reactions.

- Spill Management: Neutralize with sodium bicarbonate, then adsorb with vermiculite.

- Disposal: Follow hazardous waste guidelines (e.g., incineration) per SDS recommendations .

Advanced: How can reaction optimization leverage high-throughput screening (HTS) or automation?

Answer:

- HTS Platforms: Test 100+ conditions (e.g., solvents, catalysts) in parallel using robotic liquid handlers.

- Self-Optimizing Reactors: Employ AI-controlled systems (e.g., Chemspeed) to adjust parameters in real time based on inline analytics (FTIR, Raman).

- Data Feedback: Integrate results with platforms like COMSOL to refine computational models .

Advanced: What role does fluorine substitution play in modulating physicochemical and biological properties?

Answer:

- Electron Withdrawal: Fluorine’s electronegativity enhances aromatic ring stability and directs electrophilic substitution.

- Lipophilicity: LogP decreases compared to non-fluorinated analogs, improving aqueous solubility.

- Metabolic Resistance: C-F bonds resist oxidative metabolism, prolonging half-life. Validate via comparative stability assays (e.g., microsomal incubation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.